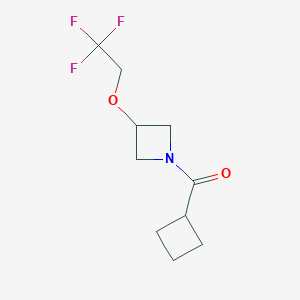
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as CTAM, is a synthetic compound that has gained significant attention in the field of scientific research. CTAM is a small molecule that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been used in various scientific research applications, including immunology, cancer research, and infectious disease research. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to activate Toll-like receptor 8 (TLR8), a key component of the innate immune system. TLR8 activation leads to the production of cytokines and chemokines, which play a critical role in the immune response to pathogens. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been studied for its potential use in cancer immunotherapy, as it has been shown to enhance the activity of dendritic cells, which are essential for the initiation of an immune response against cancer cells.
Mecanismo De Acción
The mechanism of action of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with TLR8, which is expressed on the surface of immune cells. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone binds to the TLR8 receptor, leading to the activation of downstream signaling pathways that result in the production of cytokines and chemokines. The activation of TLR8 by Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone also leads to the maturation of dendritic cells, which are critical for the initiation of an immune response.
Biochemical and Physiological Effects
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have several biochemical and physiological effects, including the activation of the innate immune system, the induction of cytokine and chemokine production, and the maturation of dendritic cells. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been shown to have antiviral activity against several viruses, including influenza and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in lab experiments is its ability to activate TLR8, which is a key component of the innate immune system. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been shown to have antiviral activity, making it a useful tool for studying viral infections. However, one of the limitations of using Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, including its potential use in cancer immunotherapy, infectious disease research, and the development of new antiviral drugs. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been studied for its potential use in the treatment of autoimmune diseases, as it has been shown to modulate the immune response. Further research is needed to fully understand the potential therapeutic applications of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone and to optimize its use in lab experiments.
Conclusion
In conclusion, Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of scientific research. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to activate TLR8, leading to the production of cytokines and chemokines and the maturation of dendritic cells. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several potential applications in cancer immunotherapy, infectious disease research, and the development of new antiviral drugs. Further research is needed to fully understand the potential therapeutic applications of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves the reaction of cyclobutanone with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base catalyst. The resulting product is purified through a series of chromatographic techniques to obtain Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in high purity. The synthesis of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex process that requires careful attention to detail and expertise in organic chemistry.
Propiedades
IUPAC Name |
cyclobutyl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)6-16-8-4-14(5-8)9(15)7-2-1-3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFTAVFDQWQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

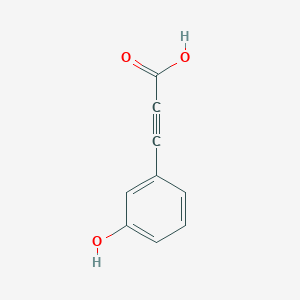
![N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2979912.png)

![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)
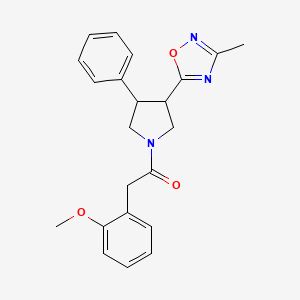
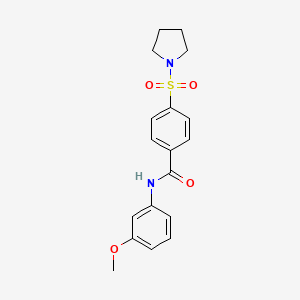
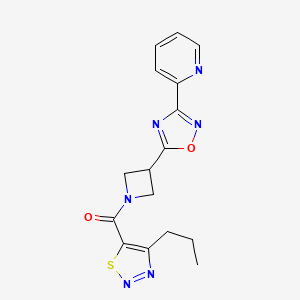
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)

![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)
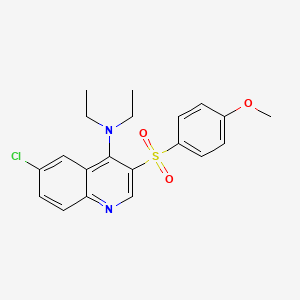
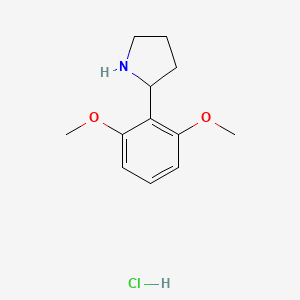
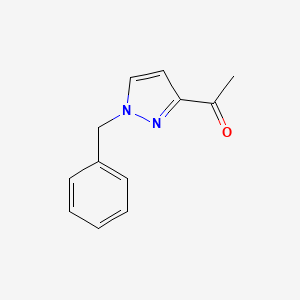
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)